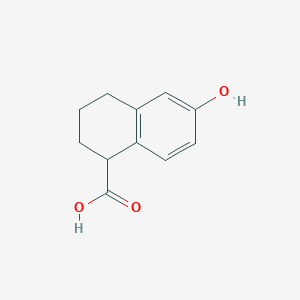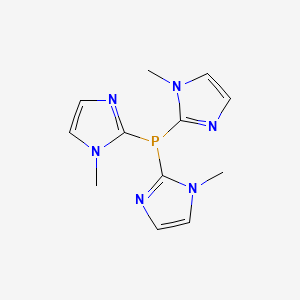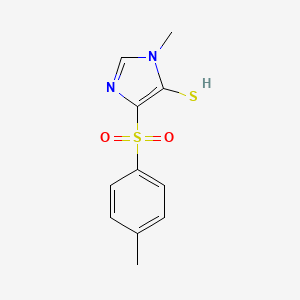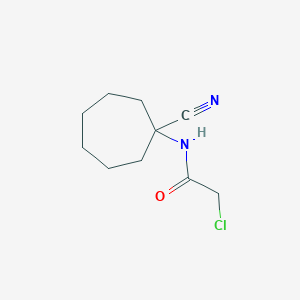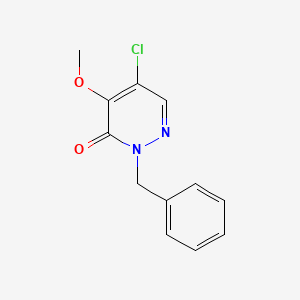
2-benzyl-5-chloro-4-methoxypyridazin-3(2H)-one
Descripción general
Descripción
- Chemical Name : 2-Benzyl-5-chloro-4-methoxy-3(2H)-pyridazinone
- CAS Number : 77541-65-2
- Molecular Formula : C<sub>12</sub>H<sub>11</sub>ClN<sub>2</sub>O<sub>2</sub>
- Molecular Weight : 250.68 g/mol
- Appearance : Colorless oil
- Use : Research purposes only
Synthesis Analysis
- Synthesized from 2-benzyl-4,5-dichloropyridazin-3(2H)-one and methanol in the presence of NaOMe.
- Reaction conditions: 93% yield in 1,4-dioxane and methanol at 20°C.
Molecular Structure Analysis
- Linear structure formula: !Molecular Structure
Chemical Reactions Analysis
- Synthesized via nucleophilic substitution reaction.
- Reactants: 2-benzyl-4,5-dichloropyridazin-3(2H)-one, methanol, and NaOMe.
- Product: 2-benzyl-5-chloro-4-methoxypyridazin-3(2H)-one.
Physical And Chemical Properties Analysis
- Boiling Point : Not available
- HPLC Retention Time : 3.090 min
- MS (M+H) : 251.2
- 1H NMR : δ 8.05 (1H, s), 7.26-7.34 (5H, m), 5.24 (2H, s), 4.15 (3H, s)
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Suzuki Cross-Coupling Reaction : This compound is utilized in the synthesis of new pyridazino[4,5-c]isoquinolinones via the Suzuki cross-coupling reaction. This process involves the reaction of 2-alkyl(methyl and benzyl)-5-chloro-4-methoxy- and 2-alkyl(methyl and benzyl)-4-chloro-5-methoxypyridazin-3(2H)-ones with 2-formylphenylboronic acid, leading to the formation of biaryl products. These products can then be cyclized with ammonia to yield new pyridazino[4,5-c]isoquinolinones (Riedl et al., 2002).
Selective Bromine-Magnesium Exchange : Another application involves selective bromine-magnesium exchange on this compound for achieving regioselective C-H magnesiation at certain positions in the molecule. This process is instrumental in synthesizing various hitherto unknown pyridazin-3(2H)-one derivatives, demonstrating the compound's role in expanding the diversity of chemical structures (Verhelst et al., 2011).
Electrophilic Chlorinating Agent : In a different chemical context, 2-benzyl-5-chloro-4-methoxypyridazin-3(2H)-one acts as an electrophilic chlorinating agent. This functionality is pivotal in the α-chlorination of active methylene/methine compounds, showcasing its versatility in various synthetic chemistry applications (Park et al., 2005).
Nucleophilic Substitution of Hydrogen (SNH) : This compound undergoes nucleophilic substitution of hydrogen, leading to the formation of 4,5-disubstituted pyridazin-3(2H)-ones instead of the anticipated 5-substituted pyridazin-3(2H)-ones. This reaction represents a unique case of cine substitution and adds to the compound's repertoire in synthetic chemistry (Verhelst et al., 2011).
Safety And Hazards
- For research use only.
- No specific safety information provided.
Direcciones Futuras
- Further studies on its biological activity and potential applications.
Please note that this analysis is based on available data, and additional research may be needed for a more detailed understanding. 🌟
Propiedades
IUPAC Name |
2-benzyl-5-chloro-4-methoxypyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-17-11-10(13)7-14-15(12(11)16)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVKANQQLBNAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NN(C1=O)CC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542946 | |
| Record name | 2-Benzyl-5-chloro-4-methoxypyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-5-chloro-4-methoxypyridazin-3(2H)-one | |
CAS RN |
77541-65-2 | |
| Record name | 2-Benzyl-5-chloro-4-methoxypyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


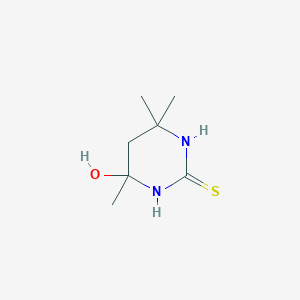
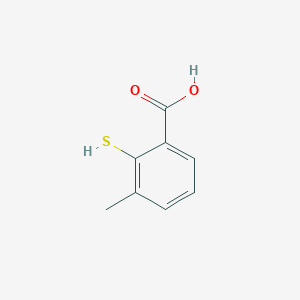
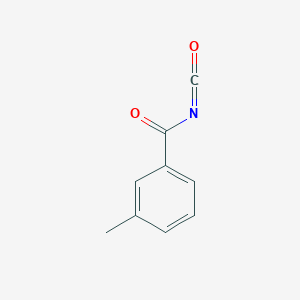
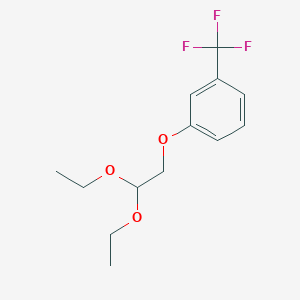
![10-Oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acid](/img/structure/B1626496.png)
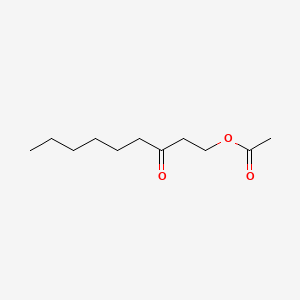
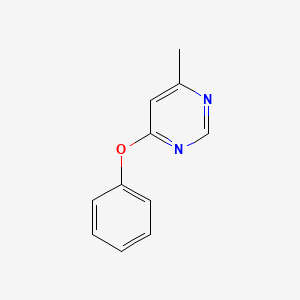
![5,6,7,8-Tetrahydro-1H-[1]benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide](/img/structure/B1626500.png)
